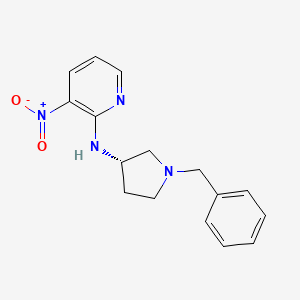

(S)-N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine

Description

Properties

IUPAC Name |

N-[(3S)-1-benzylpyrrolidin-3-yl]-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-20(22)15-7-4-9-17-16(15)18-14-8-10-19(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2,(H,17,18)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUGFDDNHXCOSL-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC2=C(C=CC=N2)[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2=C(C=CC=N2)[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitropyridine moiety can be oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity : Research has indicated that compounds similar to (S)-N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine exhibit properties that may be beneficial in treating depression. The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation into novel antidepressant therapies.

Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, which could be significant in treating neurodegenerative diseases. The mechanism of action likely involves modulation of neurotrophic factors or neurotransmitter receptors.

Drug Development

Chiral Drug Design : The chiral nature of this compound allows for targeted drug design, which is crucial in developing more effective pharmaceuticals with fewer side effects. This aspect is particularly relevant in the synthesis of enantiomerically pure compounds for therapeutic use.

Biological Studies

Receptor Binding Studies : The compound's interaction with various receptors, including serotonin and dopamine receptors, has been a focus of research. Understanding these interactions can lead to insights into the compound's potential as a therapeutic agent.

Synthetic Applications

Building Block in Organic Synthesis : this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives that may possess enhanced biological activities.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of several nitropyridine derivatives, including this compound. The results indicated significant improvements in behavioral tests associated with depression models in rodents, suggesting potential for further clinical development.

Case Study 2: Neuroprotective Mechanisms

Research conducted at a prominent university investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings demonstrated that the compound significantly reduced cell death and increased the expression of neuroprotective genes, highlighting its therapeutic potential for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (S)-N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Compound 11d demonstrates superior synthetic yield (78%) compared to compound 24 (6%), likely due to optimized Pd-catalyzed coupling conditions . The title compound’s microwave-assisted synthesis offers rapid reaction times but lacks yield data .

- Structural Impact on Physical Properties: The chlorophenyl analog (C₁₁H₈ClN₃O₂) crystallizes in a monoclinic system, whereas bulkier substituents (e.g., methylbutynolphenoxy in 11d) result in lower melting points, suggesting reduced crystallinity .

- Safety Profile : The piperidine analog exhibits acute oral toxicity (H302) and irritancy (H315, H319), which may differ for the pyrrolidine variant due to ring size and stereoelectronic effects .

Functional Group Contributions

- Nitro Group : The 3-nitro substituent is conserved across analogs and is critical for electronic interactions in biological targets, such as HIV reverse transcriptase inhibition (e.g., 11d ) .

- Heterocyclic Backbone : Pyrrolidine (title compound) vs. piperidine (analog) alters conformational flexibility and steric bulk, impacting receptor selectivity .

Biological Activity

(S)-N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine, with the CAS number 1418199-15-1, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H18N4O2

- Molecular Weight : 298.34 g/mol

- Structure : The compound features a pyrrolidine ring and a nitropyridine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling. Its structural components suggest potential activity as a modulator of neurotransmitter systems, particularly in the central nervous system.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. Studies have shown that related nitrogen-containing compounds can influence neurogenic processes and provide protection against neurodegeneration by modulating oxidative stress pathways and inflammatory responses .

2. Anticancer Activity

Some studies have suggested that derivatives of nitropyridine compounds can have anticancer effects by inhibiting specific cancer cell lines. The benzyl group in the structure may enhance lipophilicity, allowing better penetration into cellular membranes and potentially increasing cytotoxicity against tumor cells .

Case Study 1: Neuroprotection

In a study assessing the neuroprotective effects of similar compounds, it was found that they significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests a potential application of this compound in treating neurodegenerative diseases .

Case Study 2: Antitumor Activity

A related compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of this compound as an anticancer agent .

Research Findings

Q & A

Basic Synthesis

Q: What are the common synthetic routes for (S)-N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine, and what catalysts are typically employed? A: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and reductive amination. Key intermediates include 3-nitropyridin-2-amine derivatives and benzyl-protected pyrrolidine precursors. Catalysts such as palladium (for cross-coupling) or copper (for Ullmann-type reactions) are often used under inert atmospheres in solvents like DMF or toluene . Asymmetric synthesis may require chiral catalysts (e.g., BINOL-derived ligands) to achieve enantiomeric purity. Reaction optimization should prioritize temperature control (e.g., reflux conditions) and stoichiometric ratios of amine and nitro-pyridine intermediates .

Advanced Synthesis Optimization

Q: How can researchers optimize reaction conditions to improve the yield and enantiomeric purity during asymmetric synthesis? A: Optimization strategies include:

- Catalyst screening : Chiral ligands like Josiphos or BINAP paired with transition metals (e.g., Ru or Rh) can enhance enantioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., THF or acetonitrile) improve solubility of intermediates.

- Temperature modulation : Lower temperatures (-20°C to 0°C) reduce racemization in stereosensitive steps.

- Purification techniques : Chiral chromatography or recrystallization with diastereomeric salts (e.g., tartaric acid derivatives) can resolve enantiomers .

Structural Analysis

Q: What crystallographic techniques are recommended for determining the absolute configuration, and how do polymorphic forms affect analysis? A: Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS software is the gold standard for absolute configuration determination . Key steps:

- Data collection : High-resolution (<1.0 Å) datasets at low temperatures (100 K) minimize thermal motion artifacts.

- Refinement : Anisotropic displacement parameters and Flack x parameter analysis confirm chirality.

Polymorphs (e.g., P21 vs. P21/c space groups) may exhibit variations in dihedral angles (2.92–26.24°) between aromatic rings, necessitating Hirshfeld surface analysis to compare packing efficiencies .

Safety and Handling

Q: What specific PPE and engineering controls are required when handling this compound? A: Based on GHS classification (H302, H315, H319, H335):

- PPE : Nitrile gloves (tested for permeation resistance), ANSI-approved safety goggles, and lab coats.

- Respiratory protection : P95 respirators for dust control; fume hoods with ≥100 ft/min face velocity.

- Engineering controls : Local exhaust ventilation, closed-system transfers for intermediates.

- Spill management : Absorb with inert materials (vermiculite) and avoid aqueous rinses to prevent drainage contamination .

Computational vs. Experimental Data

Q: How do DFT calculations compare with crystallographic data in predicting molecular geometry? A: DFT (B3LYP/6-311g+(d,p)) often predicts planar geometries, while experimental data (e.g., SC-XRD) show dihedral angles deviating by 5–26° due to crystal packing forces. For example, gas-phase optimized structures may neglect intramolecular H-bonding (N–H⋯O, 2.63 Å) observed in crystallography. Validation requires:

- Overlay analysis : RMSD <0.5 Å between computed and experimental structures.

- Torsional angle benchmarking : Adjust basis sets (e.g., adding dispersion corrections) to match experimental conformers .

Data Contradiction Resolution

Q: How to resolve discrepancies between computational NMR predictions and experimental data? A: Discrepancies in chemical shifts (δ) may arise from:

- Solvent effects : Use IEF-PCM solvent models in DFT to account for DMSO or CDCl3 environments.

- Dynamic effects : Perform molecular dynamics (MD) simulations to assess conformational averaging.

- Validation : Cross-check with 2D NMR (HSQC, HMBC) to confirm coupling constants and NOE correlations. If contradictions persist, re-evaluate proton assignments or consider crystallographic disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.